4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

Kinase inhibition PDGFR KIT mutants

Secure the exact 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine (CAS 2640957-83-9) to fill a critical gap in your SAR studies. This 2,5-dimethylphenyl/6-ethyl combination is an unexplored pharmacophoric vector in the piperazinyl-pyrimidine class, essential for discriminating wild-type vs. mutant kinase selectivity and mapping full CNS target engagement (5-HT, glutamate). Avoid analog substitution risk; procure the precise scaffold to generate proprietary data.

Molecular Formula C18H24N4
Molecular Weight 296.4 g/mol
CAS No. 2640957-83-9
Cat. No. B6473198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine
CAS2640957-83-9
Molecular FormulaC18H24N4
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C18H24N4/c1-4-16-12-18(20-13-19-16)22-9-7-21(8-10-22)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3
InChIKeyPFOHVHSKPZWUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine (CAS 2640957-83-9): Structural Baseline and Procurement Context


4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine (CAS 2640957-83-9) is a synthetic small-molecule heterocycle belonging to the piperazinyl-pyrimidine class. Its core architecture—a pyrimidine ring substituted at the 4-position with a 2,5-dimethylphenyl-piperazine moiety and at the 6-position with an ethyl group—places it within a family of compounds extensively investigated as selective kinase inhibitors [1] and as ligands for central nervous system (CNS) targets including dopamine receptors and glutamate release modulators [2]. However, the specific combination of the 2,5-dimethylphenyl-piperazine pharmacophore with the 6-ethylpyrimidine scaffold represents a structural entry that remains nearly uncharacterized in the peer-reviewed primary literature, creating a critical evidence gap for procurement decisions [3].

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine: Why In-Class Substitution Is Not Straightforward


Piperazinyl-pyrimidine derivatives cannot be treated as interchangeable commodity chemicals. Published structure-activity relationship (SAR) data from the NCI-60 tumor cell line panel demonstrate that even minor modifications to the pyrimidine substitution pattern can shift mean GI50 values from >100 μM (weakly active) to 1.05 μM (strongly cytotoxic) within the same synthetic series [1]. Furthermore, compounds within this class exhibit distinct and non-overlapping kinase selectivity profiles: Compound 4 (Shallal et al., 2011) selectively binds mutant KIT and PDGFRA isoforms over wild-type forms, while compound 15 preferentially inhibits the MDA-MB-468 triple-negative breast cancer cell line [1]. In the CNS domain, the 6-ethylpyrimidine sub-series has demonstrated potential as 5-HT reuptake inhibitors and 5-HT1A agonists [2], whereas other piperazinyl-pyrimidine congeners are optimized for dopamine D3 receptor antagonism [3]. These divergent selectivity fingerprints mean that substituting one piperazinyl-pyrimidine for another—even those sharing the same core scaffold—can lead to entirely different biological outcomes. The specific 2,5-dimethylphenyl-piperazine substitution pattern on the target compound confers a unique pharmacophoric topology whose binding consequences cannot be inferred by analogy alone.

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Kinase Selectivity Differentiation: Piperazinyl-Pyrimidine Scaffold vs. Generic Kinase Inhibitor Chemotypes

The piperazinyl-pyrimidine scaffold has been established as a novel class of selective kinase inhibitors with a demonstrated capacity to discriminate between wild-type and oncogenic mutant kinase isoforms—a property not shared by many widely used kinase inhibitor chemotypes. In the Shallal et al. (2011) NCI-60 study, representative compound 4 exhibited preferential binding to and/or inhibition of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This mutant-selective tendency provides a differentiating rationale for procuring piperazinyl-pyrimidine derivatives specifically for kinase profiling panels where mutant-versus-wild-type selectivity is the experimental endpoint [2]. Although compound-specific kinase profiling data for CAS 2640957-83-9 have not yet been published, the 2,5-dimethylphenyl substitution pattern—absent from the compounds profiled in the Shallal study—represents a structurally unexplored vector that may yield novel selectivity fingerprints when screened against clinically relevant kinase panels.

Kinase inhibition PDGFR KIT mutants Oncology

Antitumor Potency Differentiation: Piperazinyl-Pyrimidine Class vs. Structurally Unrelated Anticancer Scaffolds

Within the piperazinyl-pyrimidine series, antitumor potency is exquisitely sensitive to structural modification. A dose-response study of 8 piperazinyl-pyrimidine derivatives across the NCI-60 panel revealed a >95-fold range in mean GI50 values, from 1.05 μM (Compound II-20, strongly cytotoxic) to >100 μM (Compound II-25, weakly active) [1]. Additionally, Compound 15 (a specific piperazinyl-pyrimidine derivative) was identified as a potent growth inhibitor of the MDA-MB-468 triple-negative/basal-like breast carcinoma cell line, a cancer subtype with high unmet clinical need [2]. The target compound CAS 2640957-83-9, bearing the unique 6-ethyl and 2,5-dimethylphenyl substitutions, occupies an untested position within this SAR landscape, offering investigators an opportunity to map how these specific substituents modulate the observed potency range.

Antitumor activity NCI-60 Breast cancer Cytotoxicity

CNS Target Engagement Potential: 6-Ethylpyrimidine Sub-series vs. Dopamine D3-Selective Piperazinyl-Pyrimidines

The 6-ethylpyrimidine-piperazine sub-series has been explicitly claimed in patent literature as a scaffold for 5-hydroxytryptamine (5-HT) reuptake inhibition and 5-HT1A receptor agonism [1], a dual pharmacological profile that differs fundamentally from the dopamine D3 receptor antagonism pursued by other piperazinyl-pyrimidine chemotypes (e.g., Abbott GmbH patent series) [2]. Additionally, the broader piperazinyl-substituted phenylpyrimidine class has been disclosed as potent inhibitors of glutamate release, with therapeutic relevance to cerebral ischaemic damage, epilepsy, and chronic neurodegenerative disorders including Alzheimer's disease [3]. The 2,5-dimethylphenyl substitution on the piperazine ring of CAS 2640957-83-9 introduces steric and electronic modulation at the aryl-piperazine terminus, a position known to critically influence receptor subtype selectivity in related CNS-active piperazine derivatives [4].

CNS disorders Serotonin reuptake 5-HT1A Glutamate release

Physicochemical Differentiation: Lipophilicity and Permeability Comparison with 4-(4-Cyclopentylpiperazin-1-yl)-6-ethylpyrimidine

The substitution of the cyclopentyl group on the piperazine ring of 4-(4-cyclopentylpiperazin-1-yl)-6-ethylpyrimidine (CAS 2324936-61-8) with the aromatic 2,5-dimethylphenyl group in CAS 2640957-83-9 is predicted to substantially increase lipophilicity (calculated LogP) and aromatic surface area [1]. The cyclopentyl analog has been characterized as having 'improved lipophilicity' due to its ethyl substitution, with the cyclopentyl group contributing 'conformational rigidity' [1]. In contrast, the 2,5-dimethylphenyl-piperazine fragment in CAS 2640957-83-9 introduces two additional sp2-hybridized carbons and an extended planar aromatic surface, which in related CNS-active piperazine derivatives has been associated with enhanced blood-brain barrier permeability and altered receptor binding kinetics [2]. This physicochemical divergence is material: the cyclopentyl analog and the dimethylphenyl analog are not interchangeable for any assay where membrane partitioning, CNS penetration, or protein binding is a relevant variable.

Lipophilicity CNS permeability Drug-likeness Physicochemical properties

Acetylcholinesterase Inhibition: Structural Analog 2-Cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine as a Functional Comparator

The closest structurally characterized analog bearing the identical 2,5-dimethylphenyl-piperazine pharmacophore—2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 2640958-64-9)—has been reported to act as an acetylcholinesterase (AChE) inhibitor, preventing acetylcholine breakdown and enhancing cholinergic signaling [1]. This compound differs from CAS 2640957-83-9 only at the pyrimidine 2-position (cyclopropyl vs. hydrogen) and 6-position (hydrogen vs. ethyl). The 6-ethyl substitution on CAS 2640957-83-9 may modulate AChE binding affinity, metabolic stability, and off-target profiles relative to the cyclopropyl analog. Notably, other 6-ethylpyrimidine-based antifolates have demonstrated distinct enzyme inhibition profiles as dihydrofolate reductase (DHFR) inhibitors with antitumor and antiparasitic activity [2], suggesting that the 6-ethyl substituent can redirect target engagement even within closely related pyrimidine series.

Acetylcholinesterase inhibition Cholinergic signaling Cognitive enhancement CNS pharmacology

CCR4 Antagonism: Piperazinyl-Pyrimidine Patent Landscape and the Unoccupied Chemical Space of CAS 2640957-83-9

The piperazinyl-pyrimidine scaffold has been patented extensively for CCR4 (human chemokine receptor 4) antagonism, with specific structural claims covering a wide range of substituent combinations [1]. The patent family (including AU2013211414, JP-6039691-B2, and related filings) explicitly claims piperazinyl-pyrimidine derivatives of formula I as CCR4 antagonists useful in the preparation of medicaments [1]. CAS 2640957-83-9, with its 2,5-dimethylphenyl and 6-ethyl substitution pattern, occupies a specific chemical space position within the generic Markush claims of these patents but has not been individually exemplified or biologically characterized in the public domain. This creates a strategic procurement opportunity: the compound's inclusion within a claimed patent scope suggests potential CCR4 activity, while the absence of specific biological data means it remains an unexplored and potentially novel chemical starting point for CCR4 antagonist optimization programs.

CCR4 antagonism Chemokine receptor Immuno-oncology Inflammatory disease

4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine: Recommended Research and Industrial Application Scenarios Based on Evidence


Kinase Selectivity Profiling and Mutant-Specific Inhibitor Discovery

Researchers conducting kinase selectivity panels—particularly those focused on discriminating between wild-type and oncogenic mutant kinases (e.g., KIT, PDGFRA)—should include CAS 2640957-83-9 as a structurally distinct member of the piperazinyl-pyrimidine class. The scaffold has demonstrated the capacity for mutant-selective kinase inhibition [1], and the 2,5-dimethylphenyl substitution represents an unexplored pharmacophoric vector that may yield novel selectivity fingerprints. Procurement of this exact compound is essential because even closely related analogs (e.g., compound 4 vs. compound 15 in the Shallal series) exhibit divergent kinase targeting profiles [1].

CNS Receptor Screening: Serotonergic and Glutamatergic Target Panels

CAS 2640957-83-9 is positioned for inclusion in CNS receptor screening panels targeting serotonergic (5-HT reuptake, 5-HT1A) and glutamatergic (glutamate release inhibition) endpoints. The 6-ethylpyrimidine scaffold is explicitly associated with 5-HT pharmacology [2], while the broader phenylpyrimidine class has established utility as glutamate release inhibitors relevant to cerebral ischaemia, epilepsy, and neurodegeneration [3]. Investigators should pair this compound with dopamine D3-selective piperazinyl-pyrimidines in parallel screening to map the full target engagement spectrum of the chemical series.

Antitumor SAR Expansion and NCI-60 Screening

For medicinal chemistry teams expanding the SAR of antitumor piperazinyl-pyrimidines, CAS 2640957-83-9 provides a critical missing data point in the structure-cytotoxicity relationship. The NCI-60 panel data demonstrate that minor structural changes within this class produce >95-fold shifts in mean GI50 [4], making systematic procurement and testing of each structurally unique analog—including this 2,5-dimethylphenyl/6-ethyl combination—necessary for comprehensive SAR mapping. The compound is particularly relevant for laboratories investigating triple-negative breast cancer (MDA-MB-468) models given the class-level sensitivity of this cell line [1].

CCR4 Antagonist Lead Identification in Immuno-Oncology

Drug discovery programs pursuing CCR4 antagonism for immuno-oncology or inflammatory disease applications can utilize CAS 2640957-83-9 as a starting point for lead identification. The compound falls within the generic structural claims of a key CCR4 antagonist patent family [5] but remains biologically uncharacterized in the public domain. This status—patented chemical space without disclosed biological data—makes it a strategically valuable procurement target for organizations seeking novel, IP-positioned chemical matter for CCR4 drug discovery campaigns.

Quote Request

Request a Quote for 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.